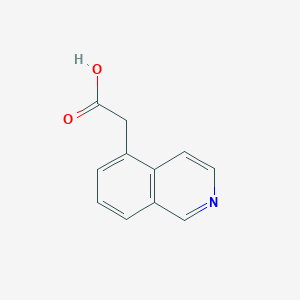

2-(Isoquinolin-5-YL)acetic acid

Vue d'ensemble

Description

2-(Isoquinolin-5-YL)acetic acid is a compound that belongs to the class of organic compounds known as isoquinolines . It is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .

Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention due to their wide range of biological and pharmacological activities . The Skraup synthesis is the most general method to synthesize quinoline . Part of the aniline and with glycerol and in an acid medium (sulfuric acid, H2SO4) and an oxidizing agent, quinoline can be obtained with good yields .Molecular Structure Analysis

The molecular structure of this compound is similar to that of quinoline, which is an aromatic nitrogen-containing heterocyclic compound . The molecular formula of quinoline is C9H7N, and the molecular weight is 129.16 .Chemical Reactions Analysis

Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They are the fusion products of a benzene ring and a pyridine nucleus . These weakly basic heterocycles resemble pyridine in their stability against chemical attack .Applications De Recherche Scientifique

Novel Synthesis Methods

- Indolo Isoquinoline Derivatives Synthesis : A novel method for synthesizing biologically active indolo [3,2-C] isoquinoline derivatives was described. This involves the conversion of indole-2-carboxylates through several steps, including the reaction with chloroacetic acid, to yield isoquinoline-thioacetic acids, which are further reacted to produce benzimidazoles (Sharma, 2017).

Medicinal Chemistry and Biological Activity

Bradykinin-1 Antagonists : A novel B(1) antagonist core using isoquinolin-1-ylacetic acid and its variants was developed. The synthesized compounds showed significant activity at the recombinant human B(1) receptors, indicating their potential in medicinal chemistry (Huszár et al., 2008).

Antifungal Activity : The synthesis of (2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinolin-4-yl)acetic acid and related compounds demonstrated antifungal action. This highlights the potential application of isoquinoline derivatives in developing antifungal agents (Surikova et al., 2011).

Anti-inflammatory and Analgesic Bioactivities : Isoquinolines derived from Hypecoum erectum were found to have anti-inflammatory and analgesic effects. This supports the traditional use of H. erectum in treating inflammation and pain (Yuan et al., 2021).

Antimalarial and Cytotoxic Agents : The synthesis of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives, which included the use of acetic acid derivatives, demonstrated potential antimalarial and anticancer activities (Ramírez et al., 2020).

Anticonvulsant Activity : Derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, which shares structural similarities with isoquinoline derivatives, were synthesized and evaluated for anticonvulsant activity, revealing promising results for future research (El Kayal et al., 2019).

Organometallic Chemistry

- Organotin(IV) Carboxylates Synthesis : A range of organotin carboxylates based on amide carboxylic acids, including derivatives of isoquinolin-2-yl-acetic acid, were synthesized and characterized, revealing diverse molecular architectures and potential applications in materials science (Xiao et al., 2013).

Mécanisme D'action

Orientations Futures

The future directions for 2-(Isoquinolin-5-YL)acetic acid could involve further exploration of its synthesis and potential biological activities. Given the wide range of activities exhibited by quinoline and its derivatives , there may be potential for developing new therapeutic agents based on the this compound structure.

Propriétés

IUPAC Name |

2-isoquinolin-5-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECVWFAKSIWSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.